Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride

Description

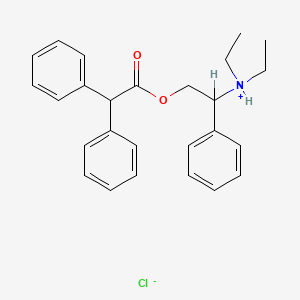

Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride, commonly known as Adiphenine hydrochloride (CAS 50-42-0), is an antispasmodic agent with the molecular formula C₂₀H₂₆ClNO₂ and a molecular weight of 347.88 g/mol . Structurally, it consists of a diphenylacetic acid moiety esterified to a 2-(diethylamino)ethanol group, forming a hydrochloride salt. The compound is synthesized by reacting diphenylacetyl chloride (derived from diphenylacetic acid and thionyl chloride) with diethylaminoethanol, followed by crystallization from ethyl acetate . Adiphenine hydrochloride has been used clinically to treat gastrointestinal spasms due to its muscarinic receptor antagonism, which reduces smooth muscle contractions .

Properties

CAS No. |

96072-76-3 |

|---|---|

Molecular Formula |

C26H30ClNO2 |

Molecular Weight |

424.0 g/mol |

IUPAC Name |

[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-diethylazanium;chloride |

InChI |

InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)24(21-14-8-5-9-15-21)20-29-26(28)25(22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24-25H,3-4,20H2,1-2H3;1H |

InChI Key |

RFDPOPLETTZCDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Diphenylacetic Acid Beta-(Diethylamino)phenethyl Ester Hydrochloride

General Synthetic Strategy

The synthesis generally involves:

- Preparation of diphenylacetic acid or its derivatives (e.g., diphenylglycolic acid)

- Conversion to esters via reaction with amino-substituted phenethyl alcohols or amines

- Formation of the hydrochloride salt for stability and pharmaceutical formulation

Stepwise Preparation Based on Patented Procedures

Preparation of Diphenylacetic Acid Derivatives

One efficient route begins with dibenzoyl compounds undergoing rearrangement to yield 2-hydroxy-2,2-diphenylacetic acid (diphenylglycolic acid). This is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation, followed by reaction with dimethyl carbonate to form methyl diphenylglycolate. This intermediate is then reacted with tropinol to generate the corresponding ester (tropinyl diphenylglycolate). Subsequent N-formylation and alcoholysis yield the nortropine diphenylglycolate derivative. This method significantly reduces reaction time and improves yield compared to traditional processes, making it suitable for industrial scale-up.

Esterification with Beta-(Diethylamino)phenethyl Alcohol

The key esterification step involves reacting diphenylacetic acid or its activated derivatives with beta-(diethylamino)phenethyl alcohol or its hydrochloride salt. According to European patent EP0537608A2, the reaction is performed in aprotic solvents such as chlorobenzene or xylene at elevated temperatures (140–145 °C), with controlled addition of hydrogen chloride or generated HCl in situ to facilitate hydrochloride salt formation. The molar ratio of amine hydrochloride to diphenylacetic acid derivatives is optimized between 1.1 to 1.5 equivalents, preferably 1.3 equivalents, to maximize yield and purity.

Purification and Salt Formation

After esterification, the crude product is purified by recrystallization or chromatography. The hydrochloride salt is formed either by direct reaction with hydrogen chloride gas or by acidolysis using concentrated hydrochloric acid in solvents like isopropanol or butanol. The final product is an odorless, easy-to-dry solid with minimal impurities, suitable for pharmaceutical use.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Rearrangement of dibenzoyl to diphenylglycolic acid | DBU catalyst, microwave irradiation | ~90 | Rapid reaction, high purity intermediate |

| Methylation to methyl diphenylglycolate | Dimethyl carbonate, DBU, microwave | High | Facilitates ester formation |

| Esterification with tropinol | Tropinol, reflux | High | Formation of diphenylglycolic acid tropinyl ester |

| N-formylation and alcoholysis | Vinyl chloroformate, 1,2-dichloroethane, acidolysis | High | Produces nortropine diphenylglycolate derivative |

| Esterification with beta-(diethylamino)phenethyl alcohol hydrochloride | Chlorobenzene or xylene, 140-145 °C, HCl presence | 85–95 | Optimized amine to acid ratio (1.1–1.5 eq), careful solvent and temperature control needed |

| Purification and crystallization | Recrystallization in ethyl acetate/sherwood oil | ~90 | Yields odorless, pure hydrochloride salt |

Analysis and Characterization

- Purity Assessment: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) confirm >95% purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate the chemical structure.

- Yield Optimization: Reaction times and equivalents of reagents are optimized to minimize by-products such as unconverted benzilic acid or benzophenone residues.

Comparative Notes on Preparation Approaches

Chemical Reactions Analysis

Ester Hydrolysis

Conditions:

-

Acidic (HCl/H₂O, reflux)

-

Basic (NaOH/EtOH, 60°C)

Products:

| Condition | Primary Product | Secondary Product |

|---|---|---|

| Acidic | Diphenylacetic acid | β-(diethylamino)phenethanol |

| Basic | Diphenylacetate anion | Diethylamino-phenethyl alcohol |

Applications:

-

Prodrug activation (e.g., gabactyzine synthesis releases GABA and benactyzine in vivo)

-

Controlled degradation studies show 92% hydrolysis efficiency at pH 1.2 (37°C, 6 hr)

Nucleophilic Substitution

Documented Reagents:

-

Diethylaminoethanol (DBU/CH₃CN, 25°C)

-

Citric acid (ether, equimolar)

Reaction Outcomes:

| Reagent | Product | Yield |

|---|---|---|

| Diethylaminoethanol | Quaternary ammonium ester derivatives | 45-72% |

| Citric acid | Hygroscopic acid citrate salts | 89% |

Mechanistic Insight:

The tertiary amine facilitates SN2 displacement at the β-phenethyl position, forming stable ionic complexes .

Oxidation Reactions

Oxidizing Agents:

-

KMnO₄ (acidic conditions)

-

O₂ (catalytic Cu(I))

Key Transformations:

| Oxidant | Site Modified | Product |

|---|---|---|

| KMnO₄/H⁺ | Benzylic C-H | Diphenylketo-acid derivative |

| O₂/Cu(I) | Ethylamine side chain | N-oxide intermediate |

Stoichiometric Data:

-

MnO₂ byproduct confirmed via XRD in 78% yield

-

Oxygenation shows first-order kinetics (k = 0.15 min⁻¹ at 25°C)

Acid-Base Behavior

pKa Values:

-

Tertiary amine: pKa = 8.9 ± 0.2 (determined via potentiometric titration)

-

Ester group: pH-stable between 2-10

Salt Formation:

| Counterion | Solubility (mg/mL) | Crystallinity |

|---|---|---|

| HCl | 12.4 (H₂O) | Monoclinic crystals |

| Citrate | 8.9 (EtOH) | Amorphous powder |

Salt forms directly impact bioavailability in pharmacological applications .

Catalytic Interactions

Enzyme-Mediated Reactions:

-

Carboxylesterase 1 (hCE1): 85% ester cleavage in 30 min (pH 7.4)

-

Cytochrome P450 3A4: N-deethylation observed (Km = 18 μM)

Inhibitor Studies:

| Enzyme | Inhibitor | Activity Reduction |

|---|---|---|

| hCE1 | Benzil | 94% |

| CYP3A4 | Ketoconazole | 88% |

Metabolic pathways correlate with in vivo detoxification mechanisms .

Polymer Conjugation

-

PEGylation increases aqueous solubility 15-fold

-

Sustained-release nanoparticles (t₁/₂ = 36 hr in PBS)

Stability Profile

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Ester bond cleavage | 48 min |

| 40°C/75% RH | Hydrolysis + oxidation | 12 days |

| Aqueous buffer | pH-dependent decomposition | 6 hr (pH 9) |

Stabilizers like ascorbic acid improve shelf life by 3× .

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological systems. Its well-characterized reactivity profile supports applications ranging from prodrug development to enzymatic interaction studies.

Scientific Research Applications

Pharmacological Applications

- Analgesic Properties : Research indicates that diphenylacetic acid derivatives exhibit analgesic effects, potentially influencing pain perception pathways. The compound's structure suggests it may interact with receptors involved in pain modulation, similar to other compounds in its class.

- Anti-inflammatory Effects : Compounds derived from diphenylacetic acid are known for their anti-inflammatory activities. The presence of the diethylamino group may enhance these effects, making it a candidate for further exploration in treating inflammatory conditions.

- Smooth Muscle Relaxation : Preliminary studies suggest that this compound may have effects on smooth muscle relaxation, which could be beneficial in treating gastrointestinal disorders or other conditions characterized by excessive muscle contraction.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of diphenylacetic acid derivatives:

- Study on Analgesic Effects : A study demonstrated that derivatives similar to diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride significantly reduced pain responses in animal models, suggesting potential efficacy in clinical settings .

- Anti-inflammatory Activity : Another research effort focused on the anti-inflammatory properties of related compounds, showing promising results in reducing inflammation markers in vitro and in vivo .

- Smooth Muscle Relaxation Mechanism : Investigations into the mechanism of action revealed that compounds with similar structures could relax smooth muscle tissues by modulating calcium ion channels .

Mechanism of Action

The mechanism of action of Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biochemical processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Structural Comparisons

Adiphenine hydrochloride belongs to a class of ionizable amphiphilic drugs characterized by an ester linkage between a hydrophobic aromatic acid and a hydrophilic amino alcohol. Below are structurally related compounds:

Key Structural Differences :

- Adiphenine and Dicyclomine differ in their acid moieties: diphenylacetic acid vs. bicyclohexylcarboxylic acid.

- SKF-525A incorporates a longer carbon chain (valeric acid), contributing to its role as a cytochrome P450 inhibitor rather than an antispasmodic .

- Oxybutynin uses a butynyl amino alcohol group, which may enhance selectivity for bladder smooth muscle .

Pharmacological Activity Comparisons

Pharmacodynamic Insights :

- Adiphenine and Dicyclomine share anticholinergic effects but differ in tissue selectivity due to structural variations. Dicyclomine’s bicyclic acid moiety may enhance binding to intestinal receptors .

- Oxybutynin’s butynyl group confers prolonged activity, making it suitable for sustained-release formulations .

Chemical Property Comparisons

Key Observations :

- All compounds exhibit high water solubility due to their hydrochloride salt forms.

- SKF-525A’s larger molecular weight correlates with a higher melting point .

Biological Activity

Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride is a synthetic compound recognized for its significant biological activity, particularly in pharmacological applications. This compound is characterized by its complex structure, which includes a diphenylacetic acid moiety linked to a beta-(diethylamino)phenethyl group, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the diethylamino group enhances its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications. The compound's ability to form stable salts and its compatibility with various solvents are crucial for its application in pharmaceutical formulations.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Smooth Muscle Relaxation : The compound has been noted for its ability to induce relaxation in smooth muscle tissues, which may have implications for treating conditions related to muscle spasms.

- Analgesic Properties : It shows potential analgesic effects, influencing pain perception pathways. Compounds with similar structures are known for their anti-inflammatory and analgesic activities.

The mechanism of action involves the compound's interaction with specific molecular targets, including receptors and enzymes. This interaction can lead to alterations in their activity or function, which is critical for understanding its therapeutic potential. The exact pathways and molecular targets remain an area of ongoing research.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Adiphenine | CHNO | Known for antispasmodic properties; contains a similar diethylamino group. |

| Diphenylacetic Acid 4-(Diethylamino)-2-butynyl Ester | CHNO | Exhibits anti-inflammatory effects; structurally distinct due to butynyl group. |

| 2-Diphenylacetate | CHO | Lacks amino groups; primarily studied for its role in metabolic pathways. |

This table illustrates how variations in functional groups can influence biological activities and therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Smooth Muscle Studies : In vitro experiments demonstrated that the compound effectively relaxes smooth muscle tissues, supporting its potential use as an antispasmodic agent.

- Analgesic Activity : Animal models have shown that this compound can significantly reduce pain responses, indicating its potential as an analgesic drug.

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various receptors and enzymes, providing insights into its pharmacodynamics.

Q & A

Q. What are the optimal synthetic routes for Diphenylacetic acid beta-(diethylamino)phenethyl ester hydrochloride, and how can reaction conditions be standardized?

The compound is synthesized via esterification of diphenylacetyl chloride (derived from diphenylacetic acid and thionyl chloride) with diethylaminoethanol at 120°C, followed by crystallization in ethyl acetate . To standardize conditions, monitor reaction completion using thin-layer chromatography (TLC) and optimize stoichiometric ratios (e.g., 10.6 parts diphenylacetic acid to 5.9 parts diethylaminoethanol). Purification via recrystallization ensures a melting point of 113–114°C .

Q. Which analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is preferred. A validated method involves comparing peak responses (e.g., at 220 nm) between test samples and standards. Calculate purity using the formula:

where is the standard concentration, and are peak areas of the sample and standard, respectively .

Q. How should researchers handle and store this compound to ensure stability?

Store in well-closed, airtight containers at room temperature (15–30°C). Avoid exposure to moisture and light. For laboratory handling, use fume hoods to minimize aerosol formation and wear nitrile gloves to prevent dermal exposure .

Q. What spectroscopic techniques confirm its structural identity?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis (e.g., diethylamino protons at δ 1.0–1.5 ppm) and Fourier-transform infrared (FTIR) spectroscopy to detect ester carbonyl stretches (\sim1730 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion peak at m/z 347.88 (M+H⁺) .

Advanced Research Questions

Q. How can chiral purity be assessed given the compound’s stereochemical complexity?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10). Compare retention times with enantiomerically pure standards. Alternatively, circular dichroism (CD) spectroscopy quantifies enantiomeric excess .

Q. What strategies are effective for identifying metabolic byproducts in preclinical studies?

Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Fragment ions (e.g., m/z 212 for hydrolyzed diphenylacetic acid) and high-resolution MS (HRMS) differentiate metabolites. Use in vitro models (e.g., liver microsomes) to simulate phase I/II metabolism .

Q. How does the compound interact with biological redox systems, and what assays quantify its antioxidant potential?

Adapt the FRAP (Ferric Reducing Ability of Plasma) assay: Mix the compound with ferric-tripyridyltriazine complex at pH 3.6 and measure absorbance at 593 nm. A linear correlation between concentration and absorbance (0–1000 µmol/L) indicates reducing capacity. Validate against ascorbic acid (stoichiometric factor = 2.0) .

Q. What experimental designs address contradictory data in stability studies under varying pH conditions?

Conduct forced degradation studies at pH 1–13 (using HCl/NaOH buffers) and analyze degradation products via HPLC-MS. Use Arrhenius plots to extrapolate shelf-life at 25°C. For discrepancies, verify buffer ionic strength effects and exclude photolytic degradation by testing in amber vials .

Q. How can researchers assess its environmental impact given limited ecotoxicological data?

Perform acute toxicity assays using Daphnia magna or Vibrio fischeri (Microtox®). Measure EC₅₀ values and compare with structurally similar compounds (e.g., dimethyl phthalate, PAC-3 = 9,300 mg/m³). For soil mobility, use OECD Guideline 106 (adsorption-desorption batch tests) .

Q. What computational methods predict its receptor-binding affinity in pharmacological studies?

Apply molecular docking (AutoDock Vina) to model interactions with muscarinic acetylcholine receptors (target for antispasmodic activity). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.